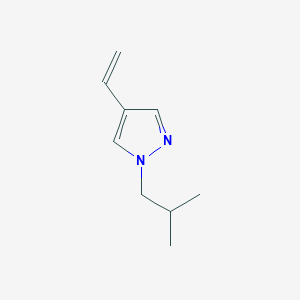
4-ethenyl-1-(2-methylpropyl)-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Ethenyl-1-(2-methylpropyl)-1H-pyrazole is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of an ethenyl group and a 2-methylpropyl group attached to the pyrazole ring
準備方法
The synthesis of 4-ethenyl-1-(2-methylpropyl)-1H-pyrazole can be achieved through several synthetic routes. One common method involves the reaction of 1-(2-methylpropyl)-1H-pyrazole with a suitable ethenylating agent under controlled conditions. The reaction typically requires a catalyst and may be carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
化学反応の分析
4-Ethenyl-1-(2-methylpropyl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced pyrazole compounds.
Substitution: The ethenyl group can undergo substitution reactions with halogens or other electrophiles, leading to the formation of substituted pyrazole derivatives. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions employed.
科学的研究の応用
4-Ethenyl-1-(2-methylpropyl)-1H-pyrazole has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals, agrochemicals, and materials science applications.
作用機序
The mechanism of action of 4-ethenyl-1-(2-methylpropyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved in its action.
類似化合物との比較
4-Ethenyl-1-(2-methylpropyl)-1H-pyrazole can be compared with other similar compounds, such as:
4-ethenyl-1-(2-methylpropyl)-1H-imidazole: Similar in structure but contains an imidazole ring instead of a pyrazole ring.
4-ethenyl-1-(2-methylpropyl)-1H-triazole: Contains a triazole ring, offering different chemical properties and reactivity.
4-ethenyl-1-(2-methylpropyl)-1H-tetrazole: Features a tetrazole ring, which can impact its stability and biological activity. The uniqueness of this compound lies in its specific ring structure and the presence of the ethenyl and 2-methylpropyl groups, which confer distinct chemical and biological properties.
特性
分子式 |
C9H14N2 |
|---|---|
分子量 |
150.22 g/mol |
IUPAC名 |
4-ethenyl-1-(2-methylpropyl)pyrazole |
InChI |
InChI=1S/C9H14N2/c1-4-9-5-10-11(7-9)6-8(2)3/h4-5,7-8H,1,6H2,2-3H3 |
InChIキー |
HLGMDQJCFFYDGY-UHFFFAOYSA-N |
正規SMILES |
CC(C)CN1C=C(C=N1)C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















